molecular formula C10H16N4 B1421831 3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine CAS No. 1250588-84-1

3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine

Cat. No. B1421831
M. Wt: 192.26 g/mol
InChI Key: QVGLYLGPFQJIBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine” is a chemical compound with the molecular formula C10H16N4 . It is also known as 3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine” is 1S/C10H16N4.2ClH/c1-2-8(6-11-5-1)10-13-12-7-14(10)9-3-4-9 . This indicates the presence of a cyclopropyl group, a 1,2,4-triazol group, and a piperidine ring in the molecule .


Physical And Chemical Properties Analysis

“3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine” is a powder that is stored at room temperature . The compound has a molecular weight of 265.19 .

Scientific Research Applications

Antibacterial Agents

A notable application of compounds related to 3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine is in the development of novel antibacterial agents. Specifically, derivatives of 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine have been synthesized and introduced to the C7 position of the quinolone core, resulting in fluoroquinolones with significant antibacterial activity against both quinolone-susceptible and multidrug-resistant strains, particularly Staphylococcus aureus and Staphylococcus epidermidis. These findings suggest potential in treating bacterial infections resistant to conventional antibiotics (Huang et al., 2010).

Antimicrobial Compounds

Research into triazole-thiazolidine clubbed heterocyclic compounds, which include structures similar to 3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine, has demonstrated promising antimicrobial properties. These compounds were synthesized through reactions involving Schiff bases and subsequent cyclization, showcasing potential as antimicrobial agents due to their structural features (Rameshbabu et al., 2019).

Structural Characterization and Bioactivity

The synthesis and structural characterization of novel bioactive heterocycles, such as 7-Chloro-5-Cyclopropyl-9-Methyl-10-(2-Piperidin-1-yl-Ethyl)-5,10-Dihydro-4,5,6,10-Tetraaza-Dibenzo[a, d] Cyclohepten-11-One, have been reported. These compounds are derived from intermediates of known anti-HIV drugs and exhibit significant biological importance, highlighting their potential in drug development and molecular modeling for biological studies (Thimmegowda et al., 2009).

Antifungal Agents

The synthesis of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives, which include piperidine or pyrrolidine rings, has shown significant antifungal activity. These compounds represent a novel class of antifungal agents, with structure-activity studies indicating their potential in combating fungal infections (Krolenko et al., 2016).

Safety And Hazards

The safety information for “3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine” indicates that it should be handled with care .

properties

IUPAC Name

3-(4-cyclopropyl-1,2,4-triazol-3-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-2-8(6-11-5-1)10-13-12-7-14(10)9-3-4-9/h7-9,11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGLYLGPFQJIBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NN=CN2C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 2
3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 3
3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 4
3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 5
3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 6
3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.